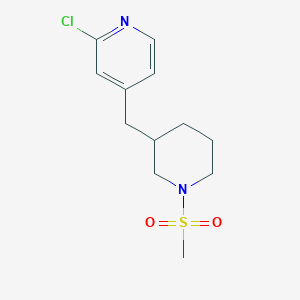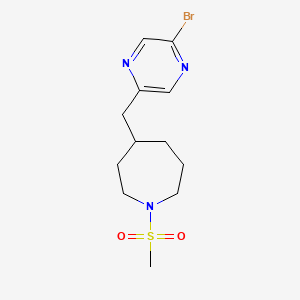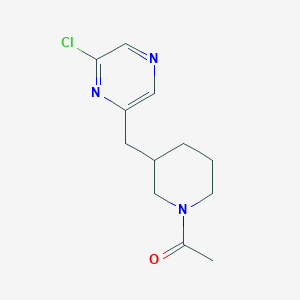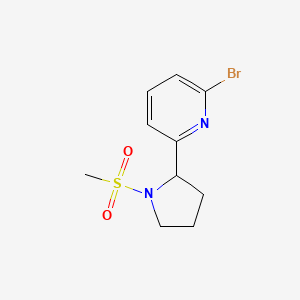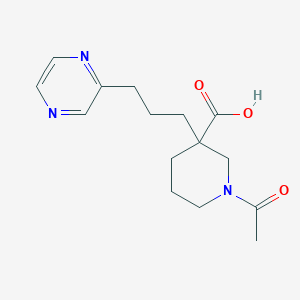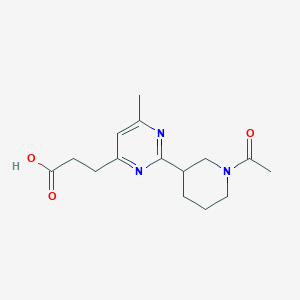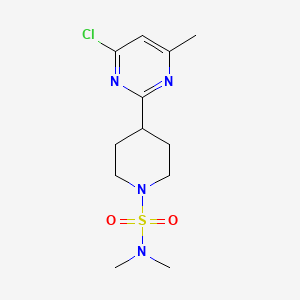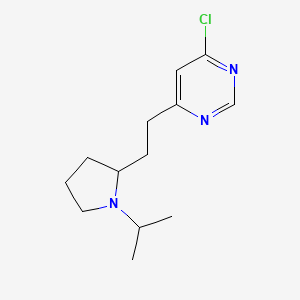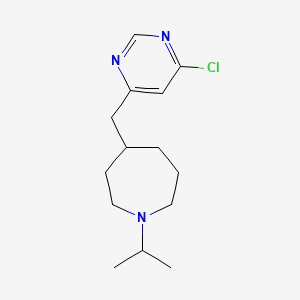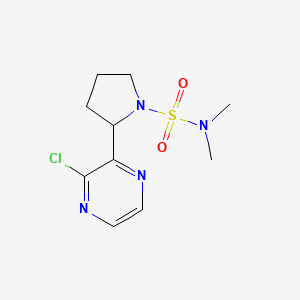![molecular formula C15H22ClN3O B1399345 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1316217-82-9](/img/structure/B1399345.png)
1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in 1,4-dioxane at 20°C for 72 hours has been described . The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate .Physical And Chemical Properties Analysis
This compound is reported to be a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Potapov et al. (2014) discusses the synthesis of various pyrimidine derivatives, including compounds related to the chemical . This research highlights methods for creating diverse pyrimidine-based structures, which are crucial in various scientific applications (Potapov, Falaleev, Shikhaliev, & Shatalov, 2014).
- Another study by Bhushan et al. (1975) outlines the synthesis of different pyrimidine structures, emphasizing the versatility and potential modifications of these compounds for various applications, including possibly amplifying the effects of certain drugs (Bhushan, Brown, Lister, Stephanson, & Yoneda, 1975).
Potential Biological Activity
- Gzella et al. (1999) explored compounds with similar structures, including their potential interactions and stability within biological systems. This research provides insight into how such compounds could interact in biological contexts (Gzella, Wrzeciono, & Pöppel, 1999).
- Si-jia Xue (2011) synthesized and studied a compound with a structure analogous to 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one, revealing its potential bioactive properties and structural characteristics (Xue Si-jia, 2011).
Applications in Drug Synthesis
- Research by Parveen et al. (2017) demonstrates the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, indicating the use of similar compounds in developing new drugs with potential anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
- Brown and Waring (1974) investigated the synthesis and reaction rates of various fluoropyrimidines, providing insights into the reactivity of related compounds in drug development (Brown & Waring, 1974).
Eigenschaften
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-10-17-12(9-13(16)18-10)11-5-7-19(8-6-11)14(20)15(2,3)4/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLONZBSNKZXGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



